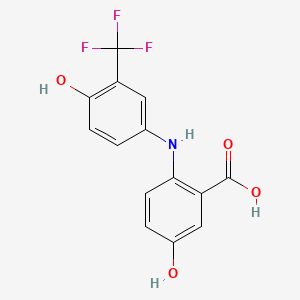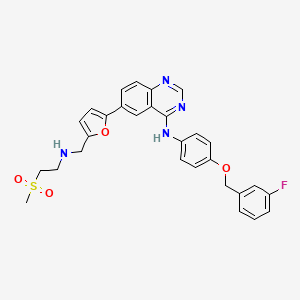
Deschloro Lapatinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloro Lapatinib is a derivative of Lapatinib, a well-known dual tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. This compound lacks the chlorine atom present in Lapatinib, which may influence its pharmacological properties and interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Lapatinib involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the Quinazoline Core: This involves the cyclization of appropriate aniline derivatives with formamide or similar reagents under high-temperature conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted quinazoline with a suitable amine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Deschloro Lapatinib undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions on the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may have different pharmacological properties.
Applications De Recherche Scientifique
Deschloro Lapatinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogen substitution on pharmacological activity.
Biology: Investigated for its interactions with cellular proteins and potential as a therapeutic agent.
Medicine: Explored for its efficacy in treating HER2-positive cancers and other malignancies.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
Deschloro Lapatinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, leading to inhibition of tumor cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lapatinib: The parent compound, containing a chlorine atom.
Erlotinib: Another tyrosine kinase inhibitor targeting EGFR.
Gefitinib: Similar to Erlotinib, used in the treatment of non-small cell lung cancer.
Uniqueness
Deschloro Lapatinib is unique due to the absence of the chlorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Lapatinib. This structural difference can influence its binding affinity, efficacy, and safety profile.
Propriétés
Formule moléculaire |
C29H27FN4O4S |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
N-[4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H27FN4O4S/c1-39(35,36)14-13-31-17-25-10-12-28(38-25)21-5-11-27-26(16-21)29(33-19-32-27)34-23-6-8-24(9-7-23)37-18-20-3-2-4-22(30)15-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34) |
Clé InChI |
RZEMPBRXCDBLDH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


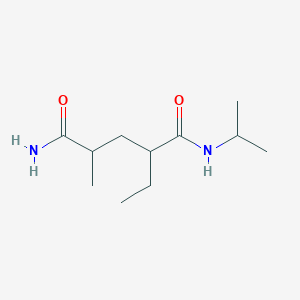
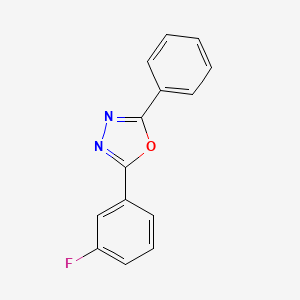
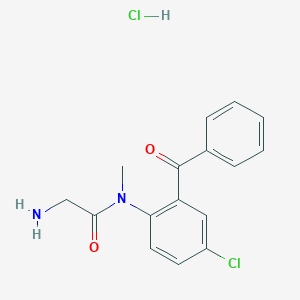

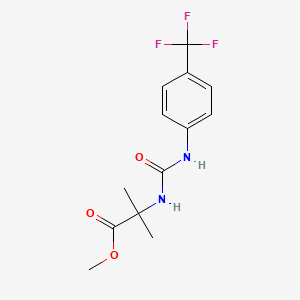
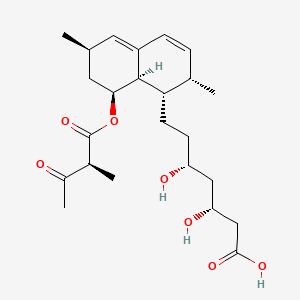
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
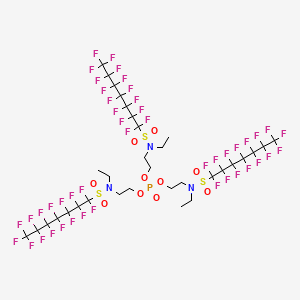
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
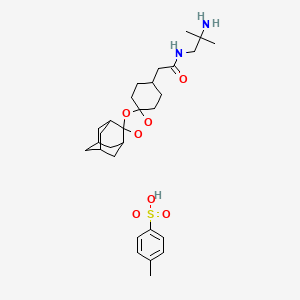
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
